molecular formula C19H21N3O4 B2994185 N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide CAS No. 868977-72-4

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2994185
CAS No.: 868977-72-4
M. Wt: 355.394
InChI Key: UPLNATLAARSUFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a molecular hybrid structure, combining an imidazo[1,2-a]pyridine heterocycle with a 3,4,5-trimethoxybenzamide group. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, widely recognized for its diverse biological activities . Numerous analogues based on this core system have been investigated as potent inhibitors of various kinase targets, including cyclin-dependent kinases (CDK), vascular endothelial growth factor receptors (VEGFR), and FMS-like tyrosine kinase 3 (FLT3), which are critical in cancer cell proliferation and survival . The 3,4,5-trimethoxybenzamide moiety is a pharmacophore of known pharmacological relevance, associated with the modulation of biological activity in established therapeutics. Consequently, this hybrid molecule presents a compelling candidate for use in biochemical assays and cell-based studies aimed at understanding signaling pathways and exploring new therapeutic strategies for oncology and other disease areas. This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-24-15-10-13(11-16(25-2)18(15)26-3)19(23)20-8-7-14-12-22-9-5-4-6-17(22)21-14/h4-6,9-12H,7-8H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLNATLAARSUFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CN3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of imidazo[1,2-a]pyridine derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide can be represented as follows:

C15H18N4O3\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}_3

This structure features a trimethoxybenzamide moiety attached to an imidazo[1,2-a]pyridine scaffold, which is critical for its biological activity.

Pharmacological Activities

Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities. The following table summarizes the key pharmacological effects associated with N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide based on recent research findings:

Biological Activity Effect Reference
AnticancerInhibits cell proliferation in cancer lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryReduces inflammation markers
AnticonvulsantDemonstrates anticonvulsant properties

Anticancer Activity

A study investigating the anticancer properties of imidazo[1,2-a]pyridine derivatives found that N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide exhibited significant cytotoxicity against various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Properties

Research has demonstrated that this compound possesses notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it effectively inhibited bacterial growth at low concentrations, suggesting potential as a new antibiotic agent .

Anti-inflammatory Effects

In a model of inflammation induced by lipopolysaccharide (LPS), N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-3,4,5-trimethoxybenzamide significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This indicates its potential utility in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[1,2-a]pyridine derivatives indicates that modifications to the benzamide moiety and the imidazole ring can enhance biological activity. For instance:

  • Substitution at the 3 and 5 positions of the benzene ring with methoxy groups increases lipophilicity and cellular uptake.
  • Variations in the ethyl chain connecting the imidazole to the benzamide can modulate potency against specific targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Imidazopyridine Derivatives

  • 3,4,5-Trimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide (C₂₄H₂₃N₃O₄): Structural Differences: The imidazopyridine is attached to a phenyl ring at the meta-position, with an 8-methyl substituent on the heterocycle. The benzamide is directly linked to the phenyl group instead of an ethyl chain. The 8-methyl group could enhance lipophilicity and metabolic stability .

Analogues with Alternative Heterocyclic Cores

  • N-(1-(2-((4-chlorobenzyl)thio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl)-3,4,5-trimethoxybenzamide (5c): Structural Differences: Replaces imidazopyridine with a triazolo[1,5-a]pyrimidine core. A piperidinyl linker and a 4-chlorobenzylthio group are present. Synthesis & Properties: High yield (93%) and a piperidinyl linker may improve solubility.
  • N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide: Structural Differences: Features a dihydropyridine ring with 4,6-dimethyl and 2-oxo substituents. The linker is a methyl group instead of ethyl. The methyl linker may limit spatial reach compared to ethyl .

Analogues with Simplified Benzamide Scaffolds

  • N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide :
    • Structural Differences : Lacks the imidazopyridine-ethyl moiety; instead, a 4-bromophenyl group is directly attached to the benzamide.
    • Implications : The absence of the heterocyclic system simplifies the structure but may reduce target specificity. The bromine atom could enhance hydrophobic interactions in binding pockets .

Acrylamide-Based Analogues with Furan Moieties

  • N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a): Structural Differences: Incorporates a furan-acrylamide scaffold instead of imidazopyridine-ethyl. The o-tolylamino group introduces steric bulk. Properties: Melting point (222–224°C) and NMR data suggest strong intermolecular interactions, possibly due to the planar acrylamide system. The furan ring may confer polarity but reduce metabolic stability compared to imidazopyridine .

Q & A

Q. What in silico approaches predict metabolic pathways and toxicity?

  • Methodological Answer : ADMET prediction (SwissADME, pkCSM) identifies likely Phase I oxidation sites (e.g., methoxy demethylation). CYP3A4/2D6 docking simulations highlight potential drug-drug interactions. Ames toxicity models assess mutagenicity risk for nitro-containing analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.